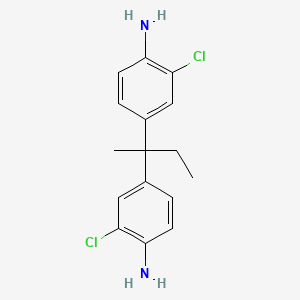
2,2-Bis(4-amino-3-chlorophenyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-amino-3-chlorophenyl)butane is an organic compound with the molecular formula C₁₆H₁₈Cl₂N₂ It is characterized by the presence of two amino groups and two chlorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-amino-3-chlorophenyl)butane typically involves the reaction of 4-amino-3-chlorobenzaldehyde with butane-2,2-diol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-amino-3-chlorophenyl)butane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2-Bis(4-amino-3-chlorophenyl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-amino-3-chlorophenyl)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-amino-3-bromophenyl)butane: Similar structure but with bromine atoms instead of chlorine.
2,2-Bis(4-amino-3-methylphenyl)butane: Similar structure but with methyl groups instead of chlorine.
2,2-Bis(4-amino-3-fluorophenyl)butane: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
2,2-Bis(4-amino-3-chlorophenyl)butane is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
Properties
CAS No. |
56079-11-9 |
|---|---|
Molecular Formula |
C16H18Cl2N2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
4-[2-(4-amino-3-chlorophenyl)butan-2-yl]-2-chloroaniline |
InChI |
InChI=1S/C16H18Cl2N2/c1-3-16(2,10-4-6-14(19)12(17)8-10)11-5-7-15(20)13(18)9-11/h4-9H,3,19-20H2,1-2H3 |
InChI Key |
SFXBTVLZBMFRBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)N)Cl)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


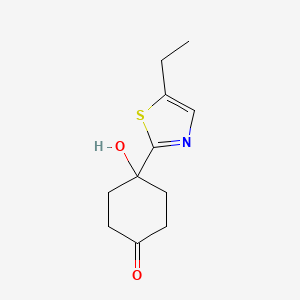
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
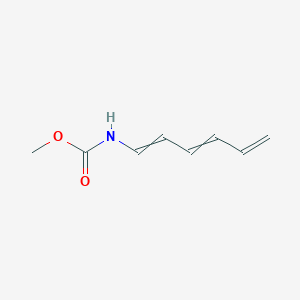
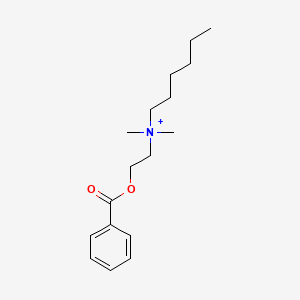
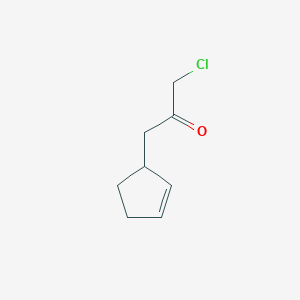
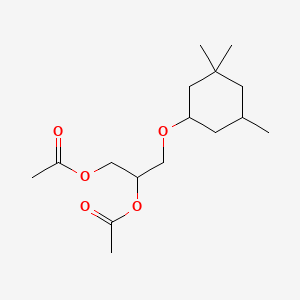
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
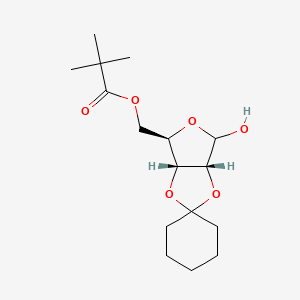
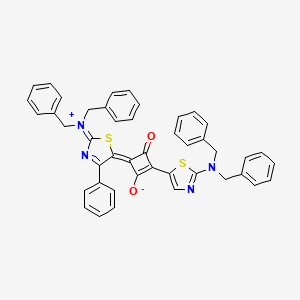
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)

![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
